[3-Amino-4-(thiophen-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone
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Overview
Description
3-AMINO-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YLMETHANONE is a complex organic compound featuring a thienopyridine core structure This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YLMETHANONE typically involves multi-step organic reactions. One common method starts with the preparation of 3-amino-4-(2-thienyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine, which is then reacted with benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-AMINO-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YLMETHANONE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or chloromethane (CH₃Cl) under acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
3-AMINO-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YLMETHANONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-AMINO-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YLMETHANONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the amino group facilitates hydrogen bonding. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-AMINO-6-(4-METHYLPHENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YLMETHANONE
- 3-AMINO-6-(4-BROMOPHENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YLMETHANONE)
Uniqueness
Compared to similar compounds, 3-AMINO-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YLMETHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thienyl group enhances its electronic properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H11F3N2OS2 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
[3-amino-4-thiophen-2-yl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C19H11F3N2OS2/c20-19(21,22)13-9-11(12-7-4-8-26-12)14-15(23)17(27-18(14)24-13)16(25)10-5-2-1-3-6-10/h1-9H,23H2 |
InChI Key |
BOXWHLVQHMYOEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CS4)C(F)(F)F)N |
Origin of Product |
United States |
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